molecular formula C12H9N3O6 B11993297 N-Furan-2-ylmethyl-3,5-dinitro-benzamide

N-Furan-2-ylmethyl-3,5-dinitro-benzamide

Cat. No.: B11993297
M. Wt: 291.22 g/mol
InChI Key: ZHIQFBRCXPMETE-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-3,5-dinitro-benzamide, with the chemical formula C₁₉H₁₅N₃O₆, is a compound that combines a furan ring, a benzene ring, and a benzamide functional group. It is a rare and unique chemical, although analytical data for this specific compound is not widely available .

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-Furan-2-ylmethyl-3,5-dinitro-benzamide involves several steps. While detailed protocols are scarce, here’s a general outline:

    Furan Ring Formation: Start with furan as the precursor. Introduce a nitro group at the 3- and 5-positions using appropriate reagents (e.g., nitric acid).

    Benzamide Formation: React the dinitro-furan compound with aniline or its derivatives to form the benzamide moiety.

    Methyl Group Introduction: Finally, introduce the methyl group at the 2-position of the furan ring.

Industrial Production:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s rarity.

Chemical Reactions Analysis

N-Furan-2-ylmethyl-3,5-dinitro-benzamide likely undergoes various reactions:

    Oxidation: The nitro groups can be reduced to amino groups or oxidized further.

    Substitution: The benzamide group may participate in nucleophilic substitution reactions.

    Common Reagents: Nitric acid, aniline, and other reagents specific to the desired transformations.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use this compound as a building block for more complex molecules.

    Functional Group Studies: Investigating the reactivity of the furan, nitro, and benzamide groups.

Biology and Medicine::

    Biological Activity: Explore its potential as a drug candidate or probe for biological studies.

    Target Identification: Investigate molecular targets affected by this compound.

Industry::

    Materials Science: Assess its use in materials, such as polymers or coatings.

Mechanism of Action

The exact mechanism by which N-Furan-2-ylmethyl-3,5-dinitro-benzamide exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways.

Comparison with Similar Compounds

While information on similar compounds is limited, we can compare it to related structures:

Properties

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C12H9N3O6/c16-12(13-7-11-2-1-3-21-11)8-4-9(14(17)18)6-10(5-8)15(19)20/h1-6H,7H2,(H,13,16)

InChI Key

ZHIQFBRCXPMETE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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